3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Overview
Description
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Organic Chemistry
- Rapid Synthesis of Pyrazole Derivatives : A study detailed a rapid synthesis method for pyrazole derivatives with potential pharmacological activities, including antifungal, antibacterial, and anticoagulant applications. This synthesis pathway may offer insights into the manufacturing processes of compounds including or related to "3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid" and its potential applications in medicinal chemistry (G. Reddy & K. Rao, 2006).
Catalytic and Chemical Properties
- Copper(II) Complexes for Alcohol Oxidation : Research on dimeric copper(II) complexes, including those derived from pyrazole derivatives, demonstrated their effectiveness as catalysts in the selective oxidation of alcohols to ketones and carboxylic acids. These findings suggest potential catalytic roles for pyrazole-containing compounds in green chemistry applications (Abhishek Maurya & Chanchal Haldar, 2020).
Material Science and Engineering
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels : A study on the modification of hydrogels through the incorporation of various amine compounds, including pyrazole derivatives, highlighted the enhanced thermal stability and promising antibacterial and antifungal activities of the modified polymers. This research underscores the utility of pyrazole derivatives in developing materials with potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Mechanism of Action
Target of Action
It’s known that dimethylcarbamoyl chloride, a related compound, is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . This suggests that the compound may interact with proteins or enzymes that have these groups.
Mode of Action
Based on the known actions of related compounds, it may function by transferring a dimethylcarbamoyl group to specific targets, thereby altering their function .
Properties
IUPAC Name |
3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKVSXYCIVAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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